molecular formula C4H10N4O B14111824 Urea, N'-(aminoiminomethyl)-N,N-dimethyl-

Urea, N'-(aminoiminomethyl)-N,N-dimethyl-

Cat. No.: B14111824
M. Wt: 130.15 g/mol
InChI Key: OBZYDQLNWNTOBR-UHFFFAOYSA-N
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Description

Urea, N’-(aminoiminomethyl)-N,N-dimethyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and chemical industries. This specific compound is characterized by its unique structure, which includes an aminoiminomethyl group and two N,N-dimethyl groups attached to the urea backbone. Its unique chemical properties make it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N’-(aminoiminomethyl)-N,N-dimethyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.

Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene, although this method is less environmentally friendly and poses safety concerns .

Industrial Production Methods

Industrial production of N-substituted ureas often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(aminoiminomethyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce simpler amine compounds .

Mechanism of Action

The mechanism of action of Urea, N’-(aminoiminomethyl)-N,N-dimethyl- involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes like urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid . This interaction is crucial for its biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted ureas, such as:

Uniqueness

What sets Urea, N’-(aminoiminomethyl)-N,N-dimethyl- apart is its specific structure, which imparts unique chemical properties and reactivity. Its aminoiminomethyl group and N,N-dimethyl groups provide distinct steric and electronic effects, making it valuable for specific applications that other N-substituted ureas may not be suitable for .

Properties

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

3-methanehydrazonoyl-1,1-dimethylurea

InChI

InChI=1S/C4H10N4O/c1-8(2)4(9)6-3-7-5/h3H,5H2,1-2H3,(H,6,7,9)

InChI Key

OBZYDQLNWNTOBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC=NN

Origin of Product

United States

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